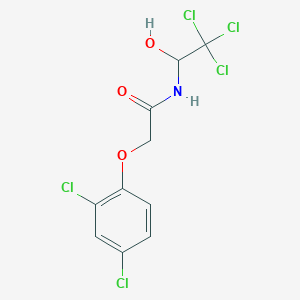
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as Triclopyr, is a synthetic compound that is widely used as a herbicide. It belongs to the class of pyridine carboxylic acids and is commonly used to control woody plants and broadleaf weeds in forestry, agricultural, and urban settings.
作用机制
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide works by mimicking the natural plant hormone auxin, which regulates plant growth and development. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is structurally similar to auxin and can bind to the same receptors in plants. Once inside the plant, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide disrupts normal auxin signaling, leading to abnormal growth and eventually death of the plant.
生化和生理效应
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants, particularly broadleaf species. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is rapidly metabolized in plants and animals, and its breakdown products are not considered to be toxic.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also highly effective at controlling certain plant species, making it a useful tool for studying plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has some limitations. It can be toxic to some non-target plants, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
未来方向
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide research. One area of interest is the development of new formulations that can improve its effectiveness and reduce non-target toxicity. Another area of interest is the study of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide's effects on soil microbiota and ecosystem processes. Additionally, there is a need for more research on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide's antimicrobial properties and its potential use as an alternative to traditional antibiotics.
合成方法
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be synthesized through a multistep process starting from 3,5-dichloro-4-hydroxybenzoic acid. The first step involves the conversion of the acid to its methyl ester, followed by the reaction with 2,2,2-trichloroethanol to form the corresponding ester. The final step involves the reaction of the ester with 2-amino-2-methyl-1-propanol to yield 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been extensively studied for its herbicidal properties. It is commonly used to control invasive plant species, such as kudzu, blackberry, and poison ivy. 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used to manage forests, particularly in the control of hardwoods that compete with conifers. In addition to its herbicidal properties, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have antimicrobial activity against certain bacterial strains.
属性
CAS 编号 |
2000-39-7 |
|---|---|
产品名称 |
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
分子式 |
C10H8Cl5NO3 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H8Cl5NO3/c11-5-1-2-7(6(12)3-5)19-4-8(17)16-9(18)10(13,14)15/h1-3,9,18H,4H2,(H,16,17) |
InChI 键 |
UEPNVEGEUUKYJR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(C(Cl)(Cl)Cl)O |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(C(Cl)(Cl)Cl)O |
其他 CAS 编号 |
2000-39-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
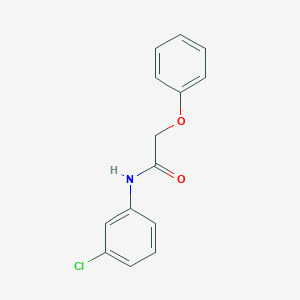
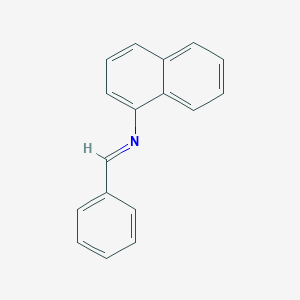
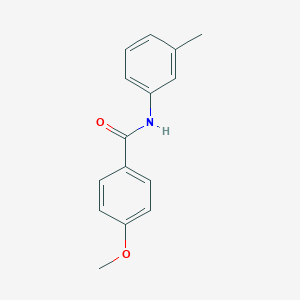
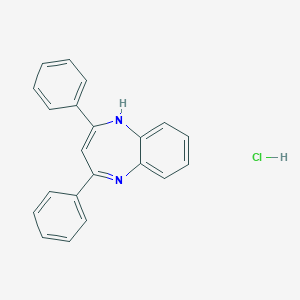
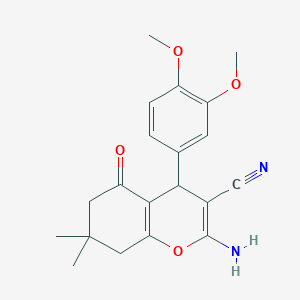
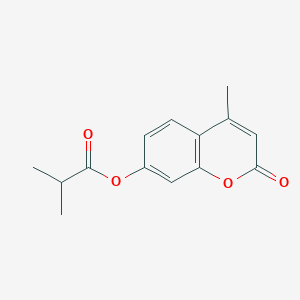
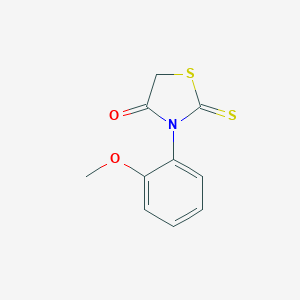
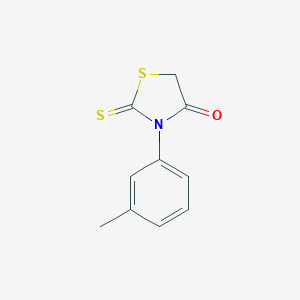
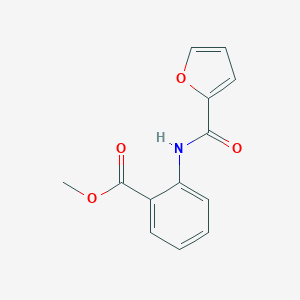
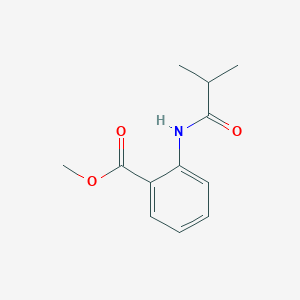
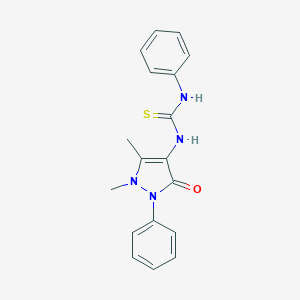
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)